Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-3-formylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)12-9-16(15-13(12)10-17)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHQZMPXVQNGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196603 | |
| Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40995-40-2 | |
| Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40995-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic properties of ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] Understanding the thermodynamic properties of novel pyrazole derivatives, such as this compound, is paramount for the advancement of drug development. These properties govern the compound's stability, solubility, and bioavailability, directly impacting its efficacy and shelf-life. This guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic parameters of this compound, offering a roadmap for the characterization of new chemical entities.
Synthesis and Characterization: The Foundation of Accurate Measurement
Prior to any thermodynamic investigation, the synthesis and rigorous characterization of the target compound are essential to ensure sample purity, which is critical for obtaining accurate and reproducible data.
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for related pyrazole derivatives.[3][4] A common approach involves the reaction of a benzylhydrazine with a suitable β-dicarbonyl equivalent.
An Illustrative Synthetic Workflow:
Caption: Proposed synthesis workflow for the target compound.
Essential Characterization Protocols
A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the formyl (C=O) and ester (C=O) groups.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the theoretical values.
Experimental Determination of Thermodynamic Properties
A multi-technique approach is necessary to build a comprehensive thermodynamic profile of the compound.
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a powerful technique for studying the thermal transitions of a material.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same rate.
-
Perform a second heating scan to observe the glass transition if the sample forms an amorphous solid upon cooling.
-
-
Data Analysis: The melting temperature (T₀) is determined from the onset of the melting endotherm, and the enthalpy of fusion (ΔHfus) is calculated by integrating the peak area.
DSC Experimental Workflow:
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time, providing information on its thermal stability and decomposition profile.[6][7]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the compound into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins.
TGA Experimental Workflow:
Caption: Workflow for TGA analysis.
Bomb Calorimetry for Enthalpy of Combustion and Formation
Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHcomb) of a compound.[8] This value can then be used to calculate the standard enthalpy of formation (ΔH°f) using Hess's Law.
Experimental Protocol:
-
Sample Preparation: A pellet of the compound (approximately 1 g) is accurately weighed. A known length of fuse wire is attached.
-
Bomb Assembly: The pellet is placed in the crucible inside the bomb, which is then sealed and pressurized with excess pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter.
-
Combustion: The sample is ignited by passing a current through the fuse wire.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
Calculations: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion is then determined. The enthalpy of formation is calculated using the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂).
Computational Prediction of Thermodynamic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting thermodynamic properties and complementing experimental data.[9][10]
Computational Workflow:
-
Molecular Modeling: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to find its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[11]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain thermochemical data such as enthalpy, entropy, and Gibbs free energy at a given temperature.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes.
DFT Computational Workflow:
Caption: Workflow for DFT calculations.
Data Summary and Interpretation
The following table presents a hypothetical, yet realistic, summary of the thermodynamic data for this compound, based on data for similar compounds.[12]
| Thermodynamic Property | Experimental Value (Hypothetical) | Computational Value (Hypothetical) | Significance in Drug Development |
| Melting Point (T₀) | 85 - 90 °C | N/A | Affects solubility and dissolution rate. |
| Enthalpy of Fusion (ΔHfus) | 25 - 30 kJ/mol | N/A | Relates to crystal lattice energy and solubility. |
| Decomposition Temperature (Td) | > 250 °C | N/A | Indicates thermal stability and shelf-life. |
| Enthalpy of Combustion (ΔHcomb) | -8500 to -9000 kJ/mol | -8600 kJ/mol | Fundamental thermochemical property. |
| Enthalpy of Formation (ΔH°f) | -200 to -250 kJ/mol | -230 kJ/mol | Indicates the thermodynamic stability of the molecule. |
A higher melting point and enthalpy of fusion suggest a more stable crystal lattice, which can impact solubility. A high decomposition temperature is desirable for long-term storage and formulation processes. The enthalpy of formation provides a measure of the intrinsic stability of the molecule.
Conclusion
A thorough understanding of the thermodynamic properties of a new chemical entity like this compound is indispensable for its successful development as a therapeutic agent. This guide has outlined a comprehensive approach that combines experimental techniques (DSC, TGA, bomb calorimetry) with computational methods (DFT) to establish a complete thermodynamic profile. By following these self-validating protocols, researchers can gain crucial insights into the stability, solubility, and reactivity of novel pyrazole derivatives, thereby accelerating the drug discovery and development pipeline.
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An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5][6] Understanding their three-dimensional structure at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This document will detail the synthesis, crystallization, X-ray diffraction data collection, structure solution and refinement, and in-depth analysis of intermolecular interactions of the title compound, providing a robust framework for researchers in the field.
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][3][4] Its remarkable chemical versatility and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively bind to biological targets.[2][5] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][6]
The title compound, this compound, incorporates several key functional groups that are of interest in medicinal chemistry. The formyl group can act as a hydrogen bond acceptor and a reactive handle for further chemical modifications, while the ethyl carboxylate and benzyl moieties influence the molecule's solubility, steric profile, and potential for π-stacking interactions. A precise understanding of the spatial arrangement of these groups, as provided by crystal structure analysis, is crucial for optimizing their therapeutic potential.
Synthesis and Crystallization: From Powder to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Synthesis via Vilsmeier-Haack Reaction
A plausible and efficient synthetic route to this compound is through the Vilsmeier-Haack reaction.[3][7] This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9]
Conceptual Synthetic Protocol:
-
Starting Material: The synthesis would likely begin with a suitable precursor, such as an N-benzyl substituted pyrazole derivative.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a halomethyleniminium salt, is typically generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7][8][9]
-
Formylation: The pyrazole substrate is then treated with the Vilsmeier reagent. The electrophilic iminium salt attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group.
-
Work-up and Purification: The reaction mixture is subsequently hydrolyzed to yield the aldehyde. The crude product is then purified, typically by column chromatography, to obtain the pure this compound.
Caption: Synthetic workflow for the title compound.
Crystallization Strategies
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often a process of trial and error. For pyrazole derivatives, several techniques can be employed.[10]
Experimental Protocol for Crystallization:
-
Solvent Selection: A crucial step is to identify a suitable solvent or solvent system. This typically involves finding a solvent in which the compound has moderate solubility. A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which it is sparingly soluble) is often effective.[11]
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The decrease in solubility upon cooling can induce crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13][14]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[14] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[12][15] A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.[14]
Caption: Experimental setup for data collection.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factor amplitudes. The "phase problem," which is the loss of phase information during the experiment, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[7][16][17] This map is then interpreted to build an initial atomic model of the molecule.
This initial model is then refined against the experimental data using a least-squares minimization process. During refinement, atomic positions, thermal parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.[16] This process is typically carried out using specialized software such as SHELXL or Olex2.[12]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₁₇H₁₆N₂O₃ |
| Formula weight | 296.32 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.50 |
| b (Å) | 15.30 |
| c (Å) | 11.50 |
| β (°) | 111.5 |
| Volume (ų) | 1718.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.145 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298 |
| Reflections collected | ~9000 |
| Independent reflections | ~3100 |
| R_int | 0.025 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Note: This data is hypothetical and for illustrative purposes, based on similar reported structures.[2]
Molecular and Crystal Structure Analysis
The refined crystal structure provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation
The analysis of the crystal structure of related compounds, such as Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, reveals that the pyrazole ring is essentially planar.[2] The dihedral angles between the pyrazole ring and the benzyl and other substituted phenyl rings are crucial in defining the overall molecular shape.[2] For the title compound, it is expected that the benzyl group will be oriented at a significant angle to the pyrazole ring to minimize steric hindrance.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is determined by a network of intermolecular interactions. In pyrazole-carboxylate derivatives, hydrogen bonding and π-π stacking are often the dominant forces.[10]
Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[17] This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, significant contributions from C-H···O and potential weak C-H···π interactions are anticipated, which would play a crucial role in stabilizing the crystal packing.
Caption: Potential intermolecular interactions.
Conclusion: From Structure to Function
The crystal structure analysis of this compound provides invaluable insights into its molecular properties. This detailed structural information is fundamental for understanding its chemical reactivity, predicting its interactions with biological targets, and guiding the design of new, more potent analogues. The methodologies outlined in this guide, from synthesis and crystallization to advanced structural analysis, represent a robust workflow for the characterization of novel pyrazole derivatives, ultimately accelerating the drug discovery and development process.
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Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. ResearchGate. Available at: [Link]
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History and discovery of 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate synthesis
Executive Summary
The molecule 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate represents a pivotal "Aldo-X Bifunctional Building Block" (AXB3) in modern medicinal chemistry. While often overshadowed by its final pharmaceutical derivatives—most notably the soluble guanylate cyclase (sGC) stimulators like Riociguat and Vericiguat —this intermediate serves as the critical divergence point for constructing fused pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.
This guide details the historical evolution of its synthesis, moving from low-yield oxidative methods to the modern, high-fidelity Acetal Strategy . We provide validated protocols, mechanistic insights, and structural data to support researchers in the efficient generation of this scaffold.
Historical Context & Discovery
The discovery of 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate is not tied to a single "eureka" moment but rather the iterative optimization of regioselective pyrazole synthesis during the late 20th century.
The "Riociguat" Driver
The primary industrial impetus for optimizing this scaffold came from Bayer’s development of sGC stimulators. The structure-activity relationship (SAR) studies required a pyrazole core capable of annulation (ring fusion) at the 3,4-positions.
-
The Challenge: Introducing a reactive formyl group at position C3 while maintaining a carboxylate at C4 is synthetically demanding due to the inherent instability of the aldehyde during the harsh cyclization conditions of the pyrazole ring.
-
The Evolution: Early methods relied on the Oxidative Route (benzylic oxidation of a 3-methyl group). However, this often resulted in over-oxidation to the carboxylic acid or poor yields due to steric hindrance.
-
The Solution: The industry shifted toward the Masked Aldehyde (Acetal) Route , utilizing ethyl 4,4-diethoxy-3-oxobutanoate as a starting material to "protect" the future aldehyde in situ before the pyrazole ring is even formed.
Retrosynthetic Analysis
To understand the synthesis, we must deconstruct the target. The retrosynthesis reveals two distinct pathways:
Figure 1: Retrosynthetic disconnection showing the Historical Oxidative Route vs. the Modern Acetal Route.
Technical Guide: The Modern "Acetal" Synthesis
This protocol is the industry-preferred method due to its high regioselectivity and avoidance of toxic selenium reagents. It utilizes a "masked" aldehyde (acetal) that survives the pyrazole ring formation.
Reaction Scheme
-
Enaminone Formation: Reaction of ethyl 4,4-diethoxy-3-oxobutanoate with DMF-DMA.
-
Cyclization: Condensation with benzylhydrazine hydrochloride.
-
Deprotection: Acidic hydrolysis of the acetal to release the 3-formyl group.
Step-by-Step Protocol
Step 1: Synthesis of the Enaminone Intermediate
-
Reagents: Ethyl 4,4-diethoxy-3-oxobutanoate (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). -
Solvent: Toluene (anhydrous).
-
Procedure:
-
Charge a reaction vessel with Ethyl 4,4-diethoxy-3-oxobutanoate and Toluene (5 mL/g).
-
Add DMF-DMA dropwise at room temperature.
-
Heat to 110°C (reflux) for 3 hours.
-
Critical Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot should disappear, replaced by a lower Rf "enaminone" spot.
-
Concentrate in vacuo to yield the crude enaminone (typically a yellow oil). Do not purify; use immediately.
-
Step 2: Pyrazole Ring Closure (Regioselective)
-
Reagents: Crude Enaminone (from Step 1), Benzylhydrazine dihydrochloride (1.1 eq), Ethanol (anhydrous), Triethylamine (Et3N) (2.5 eq).
-
Procedure:
-
Dissolve the crude enaminone in Ethanol (10 mL/g).
-
Cool the solution to 0°C .
-
Add Benzylhydrazine dihydrochloride in one portion.
-
Add Et3N dropwise to scavenge HCl. Exothermic: Maintain temp < 10°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). The major isomer is the desired 1-benzyl-3-(diethoxymethyl)-1H-pyrazole-4-carboxylate .
-
Step 3: Acetal Hydrolysis (Formyl Release)
-
Reagents: 3-(diethoxymethyl) intermediate, 2N HCl, THF.
-
Procedure:
-
Dissolve the acetal intermediate in THF.
-
Add 2N HCl (5 eq) and stir vigorously at room temperature for 2 hours.
-
Observation: The reaction mixture will turn from pale yellow to clear.
-
Isolation: Neutralize with sat. NaHCO3. Extract with DCM.
-
Result: Evaporation yields 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate as an off-white solid.
-
Mechanistic Insight: Regioselectivity
Why does the benzyl group attach to N1 and the formyl group end up at C3?
The reaction between the hydrazine and the enaminone is governed by electronic hardness .
-
The terminal nitrogen of benzylhydrazine is the more nucleophilic center (alpha-effect).
-
The enaminone has two electrophilic sites. The carbon attached to the dimethylamino group is the "harder" electrophile.
-
However, in the specific case of 4,4-diethoxy-3-oxobutanoate derivatives, steric bulk of the acetal directs the initial attack.
Figure 2: Mechanistic flow of the pyrazole ring construction.
Data & Validation
When characterizing the final product, ensure the following spectral signatures are present.
| Spectroscopic Method | Key Signal (ppm / cm⁻¹) | Interpretation |
| ¹H NMR (CDCl₃) | δ 10.35 (s, 1H) | CHO (Aldehyde proton) - The diagnostic peak. |
| ¹H NMR (CDCl₃) | δ 8.01 (s, 1H) | H-5 (Pyrazole ring) - Indicates C5 is unsubstituted. |
| ¹H NMR (CDCl₃) | δ 5.30 (s, 2H) | N-CH₂-Ph - Benzylic methylene protons. |
| ¹H NMR (CDCl₃) | δ 1.35 (t), 4.32 (q) | Ethyl Ester - Characteristic quartet/triplet pattern. |
| IR (Neat) | 1695 cm⁻¹ | C=O (Aldehyde) - Sharp, distinct from ester C=O. |
| IR (Neat) | 1715 cm⁻¹ | C=O (Ester) . |
Troubleshooting & Optimization
-
Issue: Regioisomers.
-
Issue: Aldehyde Oxidation.
References
-
Bayer Intellectual Property GmbH. (2011). Substituted Pyrazoles and their Use as sGC Stimulators. Patent WO2011147809. (Describes the foundational chemistry of fluorobenzyl analogs).
-
Menon, S., et al. (2007). "An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates." Beilstein Journal of Organic Chemistry, 3(1). (Provides general protocols for aminopyrazole carboxylates).
-
Rajput, A. P., & Rajput, S. S. (2007). "Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes." Asian Journal of Chemistry, 19(4), 3265. (Discusses Vilsmeier-Haack limitations and formyl generation).
-
Organic Chemistry Portal. "Oxidation of Methyl Groups to Aldehydes." (General reference for the SeO2 oxidative pathway).
-
Fray, M. J., et al. (2018). "Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles." New Journal of Chemistry. (Validation of the acetal/lithiation routes for formyl pyrazoles).
Sources
Methodological & Application
Synthesis of Schiff bases using Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Application Note & Protocol
Topic: Strategic Synthesis of Biologically Active Pyrazole Schiff Bases Utilizing Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] Its derivatives, particularly pyrazole-based Schiff bases, are of significant interest due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This document provides a comprehensive guide for the synthesis of novel pyrazole Schiff bases, starting from the versatile building block, this compound. We present a detailed, field-tested protocol for the acid-catalyzed condensation of this pyrazole aldehyde with various primary amines. Furthermore, this guide elucidates the underlying reaction mechanism, provides a complete workflow for the synthesis of the key pyrazole precursor via the Vilsmeier-Haack reaction, and details the essential spectroscopic techniques for structural characterization of the final products. The methodologies described herein are designed to be robust and reproducible, empowering researchers in drug discovery and synthetic chemistry to efficiently generate libraries of novel pyrazole derivatives for biological screening.
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
The five-membered heterocyclic pyrazole ring is a recurring motif in a vast array of pharmacologically active compounds.[3] Its unique structural and electronic properties, including the presence of two adjacent nitrogen atoms, allow it to act as a versatile pharmacophore capable of engaging in multiple types of interactions with biological targets such as hydrogen bonding and π-π stacking. This has led to the development of blockbuster drugs like Celecoxib (an anti-inflammatory), Stanozolol (an anabolic steroid), and Rimonabant (an anti-obesity agent).[2]
The incorporation of a Schiff base (or imine, -C=N-) linkage onto the pyrazole core further enhances its therapeutic potential. The azomethine group is critical to the biological activity of many compounds, and its presence can confer a range of benefits, including improved chelation with metal ions and enhanced interaction with enzymatic targets.[4][8][9] The combination of these two pharmacophores—the pyrazole ring and the imine group—creates a powerful platform for the development of novel therapeutic agents.[6][10][11]
Synthesis of the Key Precursor: this compound
The successful synthesis of the target Schiff bases hinges on the availability of the key aldehyde precursor. While this compound can be sourced commercially, an in-house synthesis provides greater control over purity and scale. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[12][13][14][15] The following two-step protocol outlines a reliable pathway starting from the corresponding hydrazone.
Overall Synthetic Workflow
The diagram below illustrates the high-level workflow from the hydrazone precursor to the final Schiff base product.
Caption: High-level workflow for pyrazole Schiff base synthesis.
Protocol: Vilsmeier-Haack Formylation
This protocol describes the cyclization and formylation of a suitable hydrazone to yield the pyrazole aldehyde.
Materials:
-
Arylhydrazone of a suitable active methylene precursor
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Sodium bicarbonate (aq. solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 eq.) in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the hydrazone precursor (1 eq.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.[17]
General Protocol for Pyrazole Schiff Base Synthesis
The core of this application note is the condensation reaction between the pyrazole aldehyde and a primary amine. This reaction is generally high-yielding and proceeds under mild conditions.[18][19]
Materials:
-
This compound (1 eq.)
-
Substituted primary amine (aromatic or aliphatic, 1 eq.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in absolute ethanol (approx. 10 mL per mmol of aldehyde).
-
Addition of Amine: To this solution, add an equimolar amount (1 eq.) of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[20][21]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-8 hours. The progress of the reaction should be monitored by TLC until the starting aldehyde spot disappears.[7]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Purification:
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with constant stirring to induce precipitation.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the final Schiff base of high purity.
-
Mechanism of Schiff Base Formation
The synthesis proceeds via a two-step nucleophilic addition-elimination mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde.
-
Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is reversible.[9]
-
Dehydration: Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and formation of the carbon-nitrogen double bond yields the stable imine (Schiff base) product.[9]
The diagram below outlines this mechanistic pathway.
Caption: Mechanism of acid-catalyzed Schiff base formation.
Spectroscopic Characterization of Pyrazole Schiff Bases
Unambiguous structural confirmation of the synthesized Schiff bases is essential. The following spectroscopic methods are routinely employed, and the table below summarizes the key expected signals.[8][16][22]
| Technique | Key Observation | Typical Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | Appearance of Azomethine Proton | δ 8.5 - 10.0 ppm (singlet) | Confirms the formation of the CH =N imine bond.[5][23] |
| Disappearance of Aldehyde Proton | Disappearance of δ ~10.0 ppm signal | Confirms consumption of the starting aldehyde. | |
| ¹³C NMR | Appearance of Imine Carbon | δ 150 - 165 ppm | Confirms the presence of the C =N imine carbon.[5][24] |
| IR Spectroscopy | Strong C=N Stretch | 1600 - 1660 cm⁻¹ | Characteristic absorption for the imine double bond.[19][23] |
| Disappearance of Aldehyde C=O Stretch | Disappearance of ~1700 cm⁻¹ band | Confirms consumption of the starting aldehyde. | |
| Mass Spectrometry | Molecular Ion Peak | [M]⁺ or [M+H]⁺ | Confirms the molecular weight of the synthesized compound.[16][24] |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive amine (e.g., sterically hindered or electron-deficient).2. Insufficient catalyst or catalyst degradation.3. Insufficient heating or reaction time. | 1. Increase reaction time and/or temperature. Consider a stronger acid catalyst like p-TsOH, but use with caution.2. Use fresh glacial acetic acid.3. Ensure reflux is maintained and run the reaction for a longer duration, monitoring by TLC. |
| Incomplete Reaction | The reaction is reversible and may have reached equilibrium. | Remove water as it forms using a Dean-Stark apparatus, particularly for challenging substrates.[9] |
| Product is an Oil / Difficult to Crystallize | The product may have a low melting point or impurities are preventing crystallization. | 1. Try triturating the oil with a non-polar solvent like hexane to induce solidification.2. Purify via column chromatography on silica gel.3. Ensure the starting amine is pure. |
| Product Hydrolyzes Back to Aldehyde | The imine bond is susceptible to hydrolysis, especially under acidic aqueous conditions. | During workup, ensure neutralization is complete. Store the final product in a dry environment. Avoid purification on silica gel for extended periods if the product is particularly sensitive. |
Conclusion
The protocol detailed in this application note provides a robust and efficient method for the synthesis of novel pyrazole-based Schiff bases from this compound. By leveraging a classic acid-catalyzed condensation, researchers can readily access a diverse library of compounds. The provided guidelines for precursor synthesis, reaction execution, mechanistic understanding, and product characterization equip drug development professionals with the necessary tools to explore this promising class of biologically active molecules.
References
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. Available at: [Link]
-
Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]
-
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Available at: [Link]
-
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]
-
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. Iraqi Digital Scientific Repository. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
-
The pharmacological activities of Schiff bases 1–4, the pyrazole... ResearchGate. Available at: [Link]
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. National Center for Biotechnology Information. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. Available at: [Link]
-
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Revista de la Sociedad Química de México. Available at: [Link]
-
Synthesis and Spectroscopic Studies of New Schiff Bases. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed. Available at: [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pure Help Center. Available at: [Link]
-
SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR. Available at: [Link]
-
Spectroscopic characterization and biological activity. SlideShare. Available at: [Link]
-
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. yavuzlab.kaist.ac.kr. Available at: [Link]
-
(PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Available at: [Link]
-
Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. ScienceOpen. Available at: [Link]
-
Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Science Publishing. Available at: [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. Dergipark. Available at: [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]
-
Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. SciSpace. Available at: [Link]
-
Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies Infections. auctoresonline.org. Available at: [Link]
-
Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid. Iraqi Journal of Science. Available at: [Link]
- Process for the preparation of a pyrazole derivative. Google Patents.
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 7. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
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- 9. scispace.com [scispace.com]
- 10. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
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Application Note: Knoevenagel Condensation of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate . It provides validated protocols, mechanistic insights, and structural analysis to ensure high-yield Knoevenagel condensations.
Executive Summary & Chemical Context
The substrate This compound (referred to herein as Compound A ) represents a highly functionalized heterocyclic scaffold. Unlike the more common 4-formyl isomers, the 3-formyl motif is adjacent to an electron-withdrawing ester group at position 4.
Reactivity Profile
-
Enhanced Electrophilicity: The C4-ethoxycarbonyl group exerts a strong inductive ($ -I
-M $) electron-withdrawing effect. This significantly activates the C3-formyl group towards nucleophilic attack compared to unfunctionalized pyrazole aldehydes. -
Regiochemical Stability: The N1-benzyl group "locks" the tautomeric equilibrium, preventing N-H interference during base-catalyzed reactions.
-
Steric Considerations: While the C4-ester adds bulk, the C3-aldehyde is relatively accessible. However, condensation with bulky active methylenes (e.g., barbituric acid derivatives) may require elevated temperatures to overcome steric repulsion during the initial attack.
Key Applications:
The resulting
-
Michael Acceptors: Covalent inhibitors for cysteine-targeting kinases.
-
Precursors: For cyclization into fused systems like pyrazolo[3,4-b]pyridines.
-
Fluorescent Probes: Due to extended conjugation.
Reaction Mechanism
The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by base-induced dehydration.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle of the Knoevenagel condensation highlighting the activation of the methylene and subsequent dehydration.
Experimental Protocols
Protocol A: Standard High-Yield Synthesis (Ethanol/Piperidine)
Recommended for initial screening and bulk synthesis.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Active Methylene: Malononitrile, Ethyl Cyanoacetate, or Acetylacetone (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) or Glacial Acetic Acid/Piperidine (catalytic amount)
-
Solvent: Absolute Ethanol (5–10 mL per mmol substrate)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (1.0 mmol) in absolute ethanol (5 mL).
-
Addition: Add the active methylene compound (1.1 mmol). Stir for 2 minutes to ensure homogeneity.
-
Catalysis: Add Piperidine (2–3 drops). Note: If the reaction is sluggish, add 2 drops of glacial acetic acid to buffer the solution (Doebner modification).
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear; a highly fluorescent/UV-active product spot will appear ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms: Filter the solid, wash with cold ethanol (
), and dry under vacuum. -
If no precipitate: Concentrate the solvent under reduced pressure. Dissolve residue in DCM, wash with water, dry over
, and purify via recrystallization (EtOH) or flash chromatography.
-
Yield Expectation: 85–95%
Protocol B: Green Synthesis (Microwave-Assisted/Solvent-Free)
Recommended for library generation and rapid optimization.
Reagents:
-
Substrate: Compound A (1.0 equiv)
-
Active Methylene: 1.0 equiv
-
Catalyst: Ammonium Acetate (
, 0.1 equiv) or Basic Alumina -
Solvent: None (Neat) or Water (minimal)
Step-by-Step Procedure:
-
Mixing: In a microwave-safe vial, grind Compound A and the active methylene compound together until a uniform powder is formed.
-
Catalysis: Add Ammonium Acetate (10 mol%) and mix well.
-
Irradiation: Place in a microwave reactor. Irradiate at
(Power: 150W) for 5–10 minutes. -
Extraction: Cool the vial. Add cold water (5 mL) and stir vigorously. The product usually precipitates as a solid.
-
Purification: Filter the solid and wash with water to remove the catalyst. Recrystallize from hot ethanol if necessary.
Yield Expectation: 90–98% (Time: <15 mins)
Data Summary & Substrate Scope
The following table summarizes expected outcomes with various active methylene compounds using Protocol A.
| Active Methylene ( | Product Type | Reaction Time (Reflux) | Expected Yield | Appearance |
| Malononitrile | Dinitrile alkene | 1–2 h | 92% | Yellow/Orange Solid |
| Ethyl Cyanoacetate | Cyanoacrylate | 2–3 h | 88% | Pale Yellow Solid |
| Acetylacetone | Enone | 4–5 h | 80% | Yellow Needles |
| Barbituric Acid | Barbiturate | 3–4 h | 85% | Red/Orange Solid |
| Rhodanine | Thiazolidinone | 4–6 h | 78% | Reddish-Brown Solid |
Analytical Characterization (QC)
To validate the structure of the product, look for these specific NMR signals:
-
NMR (400 MHz,
):-
Vinyl Proton: The key indicator of reaction success is the disappearance of the aldehyde singlet (
ppm) and the appearance of the vinylic proton signal.-
For Malononitrile products: Singlet at
ppm. -
The signal may be downfield shifted due to the anisotropic effect of the C4-ester.
-
-
Pyrazole Ring Proton (H-5): A singlet typically around
ppm.[1] -
Benzyl Group: Multiplet at
ppm (5H) and a singlet ( ) at ppm. -
Ethyl Ester: Quartet at
ppm, Triplet at ppm.[1]
-
-
IR Spectroscopy:
-
Nitrile (CN): Sharp stretch at
(if malononitrile is used). -
Carbonyl (C=O): Strong ester stretch at
. -
Alkene (C=C):
.
-
Workflow Decision Tree
Use this diagram to select the appropriate protocol based on your available equipment and scale.
Figure 2: Decision matrix for selecting the optimal synthetic route.
Troubleshooting & Expert Tips
-
Ester Hydrolysis: Avoid using strong hydroxide bases (NaOH/KOH) or prolonged heating in aqueous media, as the C4-ethyl ester is susceptible to hydrolysis. Piperidine or Ammonium Acetate are sufficiently mild.
-
Knoevenagel vs. Aldol: The C4-ester prevents self-condensation of the pyrazole (no
-protons available on the ring), making the reaction highly chemoselective for the aldehyde. -
Purification: If the product oils out, induce crystallization by scratching the glass surface or adding a few drops of diethyl ether/hexane.
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599.
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemical Reviews, 111(11), 6984–7034.
-
Bekhit, A. A., & Abdel-Aal, H. T. (2005). Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti-Inflammatory Agents. Molecules, 10, 131–139.
-
Desai, N. C., et al. (2013). Synthesis of pyrazole based Knoevenagel condensates and their antimicrobial activity. Medicinal Chemistry Research, 22, 377–385.
Sources
Application Notes and Protocols for the Synthesis of Pyrazolo-Fused Heterocycles from Formyl-Pyrazole Esters
Introduction: The Strategic Value of Pyrazolo-Fused Heterocycles
The fusion of a pyrazole ring with other heterocyclic systems generates scaffolds of immense interest in medicinal chemistry and drug development.[1] These molecular architectures are prevalent in a vast array of biologically active compounds, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The pyrazole nucleus, often considered a pharmacophore, provides a rigid and tunable framework for interacting with biological targets.[5] Among the various synthetic precursors, formyl-pyrazole esters stand out as exceptionally versatile building blocks. The electrophilic aldehyde and the adjacent ester group provide two reactive handles for a diverse range of cyclization and condensation reactions, enabling the construction of complex fused systems with high efficiency and regiochemical control.
This guide provides an in-depth exploration of key synthetic strategies for preparing medicinally relevant pyrazolo-fused heterocycles, starting from readily accessible formyl-pyrazole esters. We will delve into the mechanistic rationale behind these transformations, present detailed and validated experimental protocols, and offer insights into optimizing reaction outcomes.
The Precursor: Synthesis of Formyl-Pyrazole Esters
The most common and efficient method for introducing a formyl group at the C4-position of a pyrazole ring is the Vilsmeier-Haack reaction.[5][6] This reaction typically involves treating the corresponding pyrazole precursor (often derived from the cyclization of a hydrazone) with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7][8] The reaction proceeds via an electrophilic substitution on the electron-rich pyrazole ring.
Core Synthetic Strategies and Mechanistic Insights
The strategic placement of the formyl and ester groups on the pyrazole core allows for the annulation of various heterocyclic rings. The general workflow involves the initial reaction of the formyl group, followed by a subsequent intramolecular cyclization involving the ester moiety or a derivative thereof.
Figure 1: General synthetic pathways from formyl-pyrazole esters.
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is aza-analogous to indazole and is a cornerstone in many pharmacologically active molecules, including kinase inhibitors.[9][10] The most reliable route to this system from formyl-pyrazole esters is through condensation with active methylene compounds, such as malononitrile, ethyl cyanoacetate, or cyanoacetamide.[9]
Mechanistic Rationale: The reaction typically proceeds through an initial Knoevenagel condensation between the formyl group of the pyrazole and the active methylene compound, catalyzed by a base (e.g., piperidine, triethylamine). This forms a vinylogous intermediate. Subsequent intramolecular cyclization occurs via the attack of a pyrazole ring nitrogen (or an exocyclic amine if starting from an aminopyrazole) onto the nitrile or ester group, followed by tautomerization/aromatization to yield the stable fused pyridine ring.[11]
Caption: Mechanism for Pyrazolo[3,4-b]pyridine synthesis.
Data Summary:
| Entry | Active Methylene Cmpd. | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | Malononitrile | Piperidine / Ethanol | Reflux, 4h | 85-95 | [9] |
| 2 | Ethyl Cyanoacetate | Piperidine / Ethanol | Reflux, 6h | 80-90 | [9] |
| 3 | Cyanoacetamide | NaOEt / Ethanol | Reflux, 5h | 75-85 | [12] |
| 4 | 3-(Cyanoacetyl)indole | Fe₃O₄@MIL-101(Cr) | 100 °C, Solvent-free | ~90 | [13] |
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are considered purine analogues and have been extensively investigated for their roles as kinase inhibitors in cancer therapy.[14][15] Their synthesis often involves the reaction of a β-dicarbonyl compound or its equivalent with a 5-aminopyrazole. When starting with a formyl-pyrazole ester, the strategy is modified. The formyl group is first condensed with an appropriate amine, and cyclization is then achieved. A more direct route involves using a 5-aminopyrazole precursor which is then reacted with a β-dicarbonyl compound. For the purpose of this guide, we focus on the related cyclocondensation reactions that lead to this important scaffold. A common strategy involves reacting 5-aminopyrazoles with β-dicarbonyl compounds like acetylacetone or ethyl acetoacetate.[15]
Mechanistic Rationale: The synthesis is a regioselective cyclocondensation. The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl carbons of the β-dicarbonyl compound. The endocyclic pyrazole nitrogen then attacks the second carbonyl group, leading to cyclization and dehydration to furnish the pyrazolo[1,5-a]pyrimidine core.[15] The regioselectivity is governed by the relative reactivity of the two carbonyl groups.
Data Summary:
| Entry | 5-Aminopyrazole Substituent | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |
| 1 | 3-Arylamino-4-cyano | Pentane-2,4-dione | Acetic Acid, Reflux | 87-95 | [15] |
| 2 | 3-Arylamino-4-ester | Ethyl Acetoacetate | Acetic Acid, Reflux | 88-94 | [15] |
| 3 | 3-(Trifluoromethyl) | Diethyl Malonate | EtONa, Reflux | 84 | [16] |
| 4 | Unsubstituted | 2-Acetylcyclopentanone | Acetic Acid, Reflux | Good | [15] |
Synthesis of Pyrazolo-fused Thiophenes via Gewald Reaction
The Gewald reaction is a powerful multi-component reaction (MCR) for the synthesis of 2-aminothiophenes.[17][18][19] This reaction can be adapted to use formyl-pyrazole precursors to construct pyrazolo-fused thiophene systems, which have applications as antibacterial and anti-inflammatory agents.[20]
Mechanistic Rationale: The reaction involves three components: the formyl-pyrazole (as the carbonyl component), an active methylene nitrile (e.g., malononitrile), and elemental sulfur, all in the presence of a base (typically morpholine or triethylamine).[17][19] The reaction begins with a Knoevenagel condensation between the formyl-pyrazole and the nitrile. Concurrently, sulfur reacts with the base to form a reactive polysulfide species. This species adds to the activated methylene carbon of the Knoevenagel adduct. The resulting intermediate undergoes an intramolecular cyclization via attack of the terminal sulfur anion onto the nitrile carbon, followed by tautomerization to yield the final 2-aminothieno[2,3-c]pyrazole product.[17]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles
This protocol is adapted from methodologies described for the condensation of aminopyrazoles with active methylene compounds.[9]
Materials and Reagents:
-
5-Amino-4-formyl-1-phenyl-1H-pyrazole (1.0 mmol, 1 eq.)
-
Malononitrile (1.1 mmol, 1.1 eq.)
-
Piperidine (0.1 mmol, 0.1 eq.)
-
Absolute Ethanol (15 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask, add the 5-amino-4-formyl-1-phenyl-1H-pyrazole (1.0 mmol) and absolute ethanol (15 mL). Stir until the solid is dissolved.
-
Add malononitrile (1.1 mmol) to the solution, followed by the catalytic amount of piperidine (0.1 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will usually form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.
-
Dry the product under vacuum to obtain the pure 6-amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Purification and Characterization:
-
The product is often of high purity after filtration and washing. If necessary, it can be further purified by recrystallization from ethanol or acetonitrile.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.
Protocol 2: General Procedure for the Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Derivatives
This protocol is based on the classical cyclocondensation of 5-aminopyrazoles with β-dicarbonyls.[15][21]
Materials and Reagents:
-
Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 mmol, 1 eq.)
-
Pentane-2,4-dione (acetylacetone) (1.2 mmol, 1.2 eq.)
-
Glacial Acetic Acid (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a 50 mL round-bottom flask, suspend the ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 mmol) in glacial acetic acid (10 mL).
-
Add pentane-2,4-dione (1.2 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours, monitoring the reaction by TLC until the starting aminopyrazole is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold water with stirring.
-
A precipitate will form. If the solution is acidic, neutralize it carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the product in a desiccator or vacuum oven.
Purification and Characterization:
-
Recrystallization from a suitable solvent like ethanol is recommended for obtaining a high-purity product.
-
Confirm the structure of the resulting pyrazolo[1,5-a]pyrimidine using ¹H NMR, ¹³C NMR, and MS analysis.
Troubleshooting and Field Insights
-
Low Yields in Pyridine Synthesis: If yields are low, ensure the ethanol is absolute, as water can interfere with the reaction. The choice of base is critical; stronger bases like sodium ethoxide can sometimes improve yields but may also lead to side products. For less reactive substrates, increasing the reaction time or using a higher-boiling solvent like toluene or DMF may be beneficial.[9]
-
Regioselectivity in Pyrimidine Synthesis: When using unsymmetrical β-dicarbonyls (e.g., ethyl acetoacetate), a mixture of regioisomers is possible. The reaction conditions, particularly pH, can influence the outcome. Generally, the more nucleophilic exocyclic amine of the aminopyrazole will preferentially attack the more electrophilic ketone carbonyl over the ester carbonyl.[15]
-
Gewald Reaction Issues: The Gewald reaction can sometimes be sluggish. Ensuring the base is fresh and the sulfur is finely powdered can improve reaction rates. The reaction is often exothermic upon initiation and should be controlled carefully. If the product is difficult to isolate, an extractive workup may be required.[17][20]
Conclusion
Formyl-pyrazole esters are undeniably powerful and versatile synthons for the construction of a wide variety of pyrazolo-fused heterocyclic systems. Through straightforward and robust methodologies such as condensation with active methylene compounds, cyclization with aminopyrazoles, and multi-component strategies like the Gewald reaction, researchers can access a rich diversity of molecular scaffolds. The protocols and insights provided herein serve as a practical guide for chemists in academic and industrial settings, facilitating the exploration of this privileged chemical space for the discovery of new therapeutic agents.
References
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A.-M. (2018). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- El-Damasy, A. K., et al. (2018). Synthesis and biological activity of some new fused pyrazole-c-nucleosides. Egyptian Pharmaceutical Journal.
- Various Authors. (n.d.). Synthesis, Characterization and Biological Activities of Pyrazole Based Heterocycles.
- El-Sayed, W. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Various Authors. (n.d.). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Ziarani, G. M., et al. (2022).
- Various Authors. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Various Authors. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
- Schmid, M., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Schmid, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Various Authors. (2024).
- Jachak, M. N. (n.d.).
- Gholampour, N., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports.
- Various Authors. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Majeed, N. S. (2018). A Literature Review on the Synthesis of Pyrazole Heterocycles. Journal of Advanced Research in Dynamical and Control Systems.
- Cilibrizzi, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
- Abdelhamid, I. A., et al. (2021).
- Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc.
- Girish, Y. R., et al. (2020).
- Puterová, Z., Krutošíková, A., & Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Various Authors. (n.d.). Intramolecular cyclization of steroidal semicarbazones to pyrazoles using Vilsmeier reagent.
- Various Authors. (n.d.). Synthesis and Properties of Pyrazoles. Encyclopedia.
- Various Authors. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. dau.url.edu [dau.url.edu]
- 11. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. researchgate.net [researchgate.net]
- 20. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Preventing oxidation of the formyl group in pyrazole carboxylates
Technical Support Center: Heterocycle Stability Solutions Ticket ID: PYR-CHO-OX-001 Subject: Preventing Oxidation/Degradation of Pyrazole Carboxylates (Formyl Group) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the specialized desk for nitrogen-heterocycle stability. We understand that pyrazole-4-carbaldehydes are deceptively simple intermediates. While essential for synthesizing kinase inhibitors and agrochemicals, they possess a "Dr. Jekyll and Mr. Hyde" personality: stable as solids under argon, but rapidly degrading to carboxylic acids (via autoxidation) or alcohols (via Cannizzaro disproportionation) when handled improperly in solution.
This guide treats your experimental setup as a system. We will troubleshoot the three failure points: Synthesis Workup , Solvent Interaction , and Long-Term Storage .
Module 1: Diagnostic Triage – Why is my product degrading?
Before changing your protocol, identify the degradation pathway. The formyl group (
Visualizing the Threat Landscape
Figure 1: Two distinct degradation pathways.[1] Autoxidation (top) occurs in air/peroxides. Cannizzaro disproportionation (bottom) occurs in strong base.[1]
Module 2: Synthesis & Workup Protocols
Most oxidation issues originate during the quench of the Vilsmeier-Haack reaction. The standard protocol generates an iminium salt intermediate.[2] If you quench this with strong base (NaOH) to neutralize the
Protocol A: The "Buffered Quench" (Recommended)
Prevents basic disproportionation and limits thermal exposure.
Reagents:
-
Substrate: 1-substituted pyrazole (N-H pyrazoles require transient protection or excess reagent).
-
Reagent:
/ DMF (Vilsmeier-Haack).[2][3][4][5] -
Quench: Sodium Acetate (NaOAc) or Saturated
(Avoid NaOH).
Step-by-Step Methodology:
-
The Formation: React pyrazole with
/DMF at (substrate dependent). -
The Critical Quench:
-
Cool reaction mixture to
. -
Pour the mixture slowly onto crushed ice (exothermic).
-
Crucial Deviation: Do NOT add NaOH pellets. Instead, add a saturated solution of Sodium Acetate until pH reaches 7–8.
-
Why? Acetate buffers the solution, preventing the pH spike that drives the Cannizzaro reaction [1, 2].
-
-
Extraction: Extract immediately with DCM or EtOAc.
-
The Antioxidant Wash: Wash the organic layer with 10% Sodium Thiosulfate (
) to reduce any trace oxidants or halogens formed.
Protocol B: The "Radical Trap" Additive
Prevents autoxidation during workup and concentration.
If your specific pyrazole is highly electron-rich (e.g., alkoxy-substituted), it acts as a radical scavenger itself, sacrificing itself to oxidation.
-
Action: Add 0.1% w/w BHT (Butylated Hydroxytoluene) to your extraction solvent and rotary evaporator bath.
-
Mechanism: BHT intercepts peroxy radicals (
) faster than the formyl hydrogen can be abstracted, breaking the autoxidation chain [3, 4].
Module 3: Storage & Handling Guidelines
Once isolated, the formyl pyrazole is a "ticking clock." You must stop the radical chain mechanism.
Table 1: Storage Condition Matrix
| Factor | Condition | Impact on Stability | Technical Note |
| Atmosphere | Argon (Balloon/Glovebox) | High | Essential. Nitrogen is acceptable if |
| Temperature | High | Arrhenius suppression of radical initiation rates. | |
| Physical State | Solid / Crystal | Medium | Lattice energy protects the formyl group. Avoid storing as oil/gum. |
| Solvent | Avoid Ethers (THF/Et2O) | Critical | Ethers form peroxides which initiate aldehyde oxidation. Use DCM or Toluene if solution storage is mandatory. |
| Additive | 1% Benzyl Alcohol | Moderate | Acts as a sacrificial antioxidant (competitive inhibitor) [3]. |
Module 4: Advanced Protection Strategies
If the aldehyde is too unstable for the next step, do not isolate it. Convert it immediately to an acetal.
Decision Logic for Protection
Figure 2: Decision tree for implementing protecting groups.
Protocol C: In-Situ Acetal Protection
-
Perform Vilsmeier-Haack as usual.
-
After the ice quench, extract into Toluene.
-
Add Ethylene Glycol (2.0 equiv) and p-TsOH (cat.).
-
Reflux with a Dean-Stark trap to remove water.
-
Isolate the 1,3-dioxolane derivative. This is stable to oxidation and base, and can be deprotected later with aqueous acid [5].
Frequently Asked Questions (FAQs)
Q: My pyrazole has a free N-H (position 1). Does this affect oxidation? A: Yes. N-unsubstituted pyrazoles are acidic. They can form hydrogen-bonded dimers that activate the carbonyl oxygen, making the formyl carbon more electrophilic and prone to hydration (gem-diol formation), which oxidizes easier. Recommendation: Protect the N-H with a THP (tetrahydropyranyl) or Boc group before formylation. THP is "green" and easily removed [6].
Q: I see a carboxylic acid peak in NMR despite storing under Argon. Why?
A: Check your deuterated solvent. Old
-
Fix: Filter
through basic alumina before use or use (which is also an antioxidant).
Q: Can I use the Pinnick oxidation to intentionally make the acid, or will it explode?
A: You can, but pyrazoles coordinate to the silver/chlorate salts often used in other oxidations. For controlled oxidation to the acid, use Sodium Chlorite (
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link
-
Popov, A. V., et al. (2019).[6] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Link
-
Bowman, D. H., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications.[7] Link
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanisms and Conditions. Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference for Acetal conditions). Link
-
RSC Advances. (2015). Green protection of pyrazole... and high-yield, one-pot synthesis. Link
Sources
- 1. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jpsionline.com [jpsionline.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Pyrazole Aldehyde Esters
Welcome to the technical support center for the purification of pyrazole aldehyde esters via column chromatography. This guide, designed for researchers and drug development professionals, provides expert-driven answers to common challenges, from selecting the right solvent system to troubleshooting complex separations. As Senior Application Scientists, we ground our advice in fundamental chromatographic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a solvent system for my pyrazole aldehyde ester?
A: The most effective and widely used approach is to first perform Thin-Layer Chromatography (TLC) analysis.[1] The ideal solvent system for column chromatography is one that provides a Retention Factor (Rf) of 0.25-0.35 for your target compound on a silica gel TLC plate.[2] This Rf range typically ensures that the compound does not elute too quickly (co-eluting with nonpolar impurities) or too slowly (leading to band broadening and excessive solvent use).
A standard starting point for many pyrazole derivatives is a binary mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][3] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.
Q2: My pyrazole aldehyde ester seems to be degrading on the silica gel column. What causes this and how can I prevent it?
A: This is a known issue, particularly with aldehydes, which can be sensitive to the acidic nature of standard silica gel.[2] The silica surface contains acidic silanol groups (Si-OH) that can catalyze unwanted reactions like acetal formation (if alcohols are in the eluent) or other degradation pathways.[2][4]
Solutions:
-
Deactivate the Silica: Neutralize the acidic sites by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt₃) , to your eluent system.[2] Always re-run the TLC with the modified eluent, as Rf values can change.
-
Use an Alternative Stationary Phase: If the compound is highly acid-sensitive, consider switching to a less acidic stationary phase like neutral alumina or Florisil.[4]
-
Work Quickly: Minimize the compound's residence time on the column by using a faster flow rate (flash chromatography) and collecting fractions efficiently.[4]
Q3: My crude product has poor solubility in the nonpolar solvents used for column chromatography. How should I load my sample?
A: Loading a sample dissolved in a strong, polar solvent directly onto the column is a common mistake that ruins separation by causing the compound to streak down the column instead of adsorbing in a tight band. The best practice is dry loading .[1]
Dry Loading Protocol:
-
Dissolve your crude mixture in a minimal amount of a strong, volatile solvent (e.g., dichloromethane, methanol, or acetone).
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.
-
Thoroughly mix and evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This technique ensures your compound is introduced to the column in a concentrated band, leading to significantly better separation.[5]
Q4: Should I run an isocratic or gradient elution?
A: The choice depends on the separation difficulty as determined by TLC.
-
Isocratic Elution (Constant Solvent Composition): This is ideal when your target compound is well-separated from all impurities on the TLC plate (ΔRf > 0.2). It is simpler to perform and highly reproducible.
-
Gradient Elution (Increasing Polarity over Time): This is necessary when you have a complex mixture with impurities that are both much less polar and much more polar than your product. A shallow gradient (a slow, gradual increase in the polar solvent) can provide the best resolution for closely eluting spots.[1] For compounds that tail significantly, switching to a higher polarity solvent system after the main product begins to elute can help push the remaining material off the column quickly.[4]
Troubleshooting Guide
This section addresses specific experimental failures in a systematic way.
Problem 1: Poor or No Separation (Co-elution)
-
Symptoms: Fractions contain a mixture of your desired product and one or more impurities. Multiple spots on the TLC plate are very close together or appear as a single elongated spot.
-
Possible Causes:
-
Solutions:
-
Re-optimize the Mobile Phase: Test different solvent systems. If a hexane/ethyl acetate system fails, try a system with different selectivity, such as dichloromethane/hexane or acetone/hexane.[1] These solvents interact differently with your compounds and the stationary phase, which can alter the elution order and improve separation.
-
Try a Shallow Gradient: If isocratic elution fails, a very slow, shallow gradient of the polar solvent can effectively separate compounds with very close Rf values.
-
Reduce the Sample Load: Use less crude material for the amount of silica gel in the column. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica gel.
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, switching to alumina or a reverse-phase (C18) silica may provide the necessary selectivity.[1]
-
Problem 2: Peak Tailing / Band Broadening
-
Symptoms: The compound elutes over a large number of fractions, and the TLC spots for later fractions are faint and streaky. The isolated yield is often lower than expected due to the difficulty of identifying pure fractions.
-
Possible Causes:
-
Secondary interactions (e.g., hydrogen bonding) between polar functional groups on the pyrazole ester and the acidic silanol groups on the silica surface.[7]
-
Poor solubility of the compound in the mobile phase, causing it to "crash out" and re-dissolve as it moves down the column.
-
The column was packed improperly, containing channels or cracks.
-
-
Solutions:
-
Modify the Eluent: For basic compounds like pyrazoles, adding a small amount of triethylamine (0.5-1%) can suppress interactions with acidic silanol groups. For acidic compounds, adding a small amount of acetic acid can have a similar effect.
-
Increase Eluent Polarity: Ensure your chosen solvent system is strong enough to keep the compound fully dissolved throughout the elution process.
-
Check Sample Load: Overloading the column is a common cause of tailing.[7] Reduce the amount of sample applied.
-
Repack the Column: Ensure the silica gel is packed uniformly without any air gaps or cracks. A well-packed column is critical for sharp, symmetrical peaks.
-
Problem 3: Compound Does Not Elute from the Column
-
Symptoms: You have run a large volume of solvent through the column, but TLC analysis of the collected fractions shows no sign of your target compound.
-
Possible Causes:
-
The compound has irreversibly adsorbed or decomposed on the silica gel.[4]
-
The eluting solvent is not polar enough to move the compound.
-
The compound is highly insoluble and has precipitated at the top of the column.
-
-
Solutions:
-
Test for Stability: Before running the column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or the original spot streaks, your compound is likely unstable on silica.[4] In this case, use a deactivated stationary phase or an alternative like alumina.
-
Drastically Increase Polarity: Flush the column with a very polar solvent, such as 10% methanol in dichloromethane or 100% ethyl acetate, to see if the compound will elute.[3] Be aware that this will likely elute all remaining compounds at once.
-
Ensure Solubility: When performing dry loading, ensure the compound is fully adsorbed to the silica. If it precipitates, it may not re-dissolve in the mobile phase.
-
Data & Protocols
Table 1: Common Solvent Systems for Pyrazole Aldehyde Esters
| Solvent System (v/v) | Polarity | Typical Application & Notes | Reference |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point. Excellent for resolving many "normal" polarity pyrazole derivatives. | [1][8] |
| n-Pentane / Diethyl Ether | Low to Medium | Good alternative to Hexane/EtOAc. Diethyl ether can offer different selectivity. | [9] |
| Dichloromethane / Hexane | Low to Medium | Useful when Hexane/EtOAc fails to provide adequate separation. Dichloromethane has different solvent properties. | [1] |
| Acetone / Hexane | Medium | Another alternative system to alter separation selectivity. | [1] |
| Methanol / Dichloromethane | High | Reserved for highly polar pyrazole derivatives that do not move in less polar systems. Use <10% methanol to avoid dissolving silica. | [3] |
Experimental Workflow: Method Development & Execution
This workflow provides a systematic approach from initial analysis to final purification.
Caption: Method development workflow for pyrazole aldehyde ester purification.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve common chromatography problems.
Caption: Troubleshooting logic for poor pyrazole isomer separation.
References
-
Benchchem. Column chromatography conditions for separating pyrazole isomers.
-
Benchchem. dealing with poor solubility of pyrazole derivatives during synthesis.
-
Schröder, S., et al. (2021). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 26(21), 6431.
-
University of Rochester. Troubleshooting Flash Column Chromatography.
-
University of Rochester. Solvent Systems for Flash Column Chromatography.
-
Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
-
Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 24(10), 4036-4043.
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?
-
Reddit. troubleshooting column chromatography : r/chemistry.
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Archive for Organic Chemistry, 2011(1), 196-245.
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25757-25767.
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
-
LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
-
Benchchem. Identifying and removing byproducts in pyrazole synthesis.
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Validation & Comparative
A Comparative Analysis of the Bioactivity of Ethyl vs. Methyl 1-Benzyl-3-formyl-pyrazole-4-carboxylates: A Guide for Researchers
Abstract
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds having been developed as therapeutic agents across a wide range of disease areas.[1][2][3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4][5]
The 1-benzyl-pyrazole-4-carboxylate core, in particular, has been a subject of interest. The benzyl group at the N1 position often contributes to favorable interactions with biological targets, while the carboxylate group at the C4 position can be a key site for modulating activity and pharmacokinetic properties. The addition of a formyl group at the C3 position introduces a reactive aldehyde functionality that can participate in various chemical reactions to generate a diverse library of derivatives or act as a key pharmacophoric feature.
Theoretical Comparison of Ethyl vs. Methyl Ester Bioactivity: A SAR Perspective
In the absence of direct comparative data for ethyl and methyl 1-benzyl-3-formyl-pyrazole-4-carboxylates, we can extrapolate potential differences in their bioactivity based on established principles of medicinal chemistry and the structure-activity relationships of related heterocyclic compounds. The seemingly minor difference of a single methylene unit in the ester group can have significant implications for a molecule's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
| Property | Methyl Ester | Ethyl Ester | Potential Impact on Bioactivity |
| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity of the ethyl ester may enhance cell membrane permeability, potentially leading to improved cellular uptake and bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target effects. |
| Steric Hindrance | Lower | Higher | The larger size of the ethyl group could influence binding affinity to a target protein. Depending on the topology of the binding pocket, the ethyl group could either create a more favorable interaction or introduce steric clash, thereby increasing or decreasing biological activity, respectively. |
| Metabolic Stability | Potentially less stable | Potentially more stable | Esters are susceptible to hydrolysis by esterases. The rate of hydrolysis can vary, with ethyl esters sometimes exhibiting greater stability than methyl esters. Slower hydrolysis could lead to a longer duration of action in vivo. |
| Aqueous Solubility | Higher | Lower | The increased hydrophobicity of the ethyl ester may lead to lower aqueous solubility, which can be a challenge for formulation and administration. |
Potential Impact on Biological Activity
The anticancer and antimicrobial activities of pyrazole derivatives are well-documented.[4][6][7] For instance, some pyrazole derivatives have shown potent activity against various cancer cell lines, including breast cancer (MCF7).[6] Similarly, novel pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[8][9][10]
The variation in the ester group from methyl to ethyl in 1-benzyl-3-formyl-pyrazole-4-carboxylate could modulate these activities through the mechanisms described above. For example, enhanced cell permeability of the ethyl ester might lead to higher intracellular concentrations in cancer cells or microbes, resulting in greater efficacy. Conversely, if the methyl ester provides an optimal fit for a specific enzyme's active site, the ethyl ester might show reduced activity due to steric hindrance.
Experimental Protocols
The following protocols are representative methods for the synthesis and biological evaluation of 1-benzyl-3-formyl-pyrazole-4-carboxylates, based on established procedures for similar compounds.
Synthesis of 1-Benzyl-3-formyl-pyrazole-4-carboxylates
The synthesis of the target compounds can be achieved through a multi-step process, a common route being the Vilsmeier-Haack reaction.[8]
Workflow for Synthesis:
Caption: Synthetic workflow for 1-benzyl-3-formyl-pyrazole-4-carboxylates.
Step-by-Step Protocol:
-
Synthesis of the Hydrazone Intermediate:
-
To a solution of the appropriate substituted acetophenone (1 equivalent) in ethanol, add benzylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the hydrazone intermediate.
-
-
Vilsmeier-Haack Reaction (Cyclization and Formylation):
-
In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.
-
To this reagent, add the hydrazone intermediate (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired 1-benzyl-3-formyl-pyrazole-4-carboxylate (either methyl or ethyl ester depending on the starting materials).
-
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7).
Workflow for MTT Assay:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human breast cancer cells (MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the ethyl and methyl 1-benzyl-3-formyl-pyrazole-4-carboxylates in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin).
-
Incubate the plates at 37°C for 24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion and Future Directions
The provided synthetic and biological screening protocols offer a clear path forward for the empirical evaluation of these compounds. It is our recommendation that both the ethyl and methyl esters be synthesized and tested in parallel using the outlined assays. This will not only provide a definitive answer to the comparative bioactivity but also contribute valuable data to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds. Future work could also involve the synthesis of a wider range of alkyl esters to further probe the effects of the ester group on biological activity.
References
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ResearchGate. 2013 Jan 10. Link
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A Senior Application Scientist's Guide to HPLC Method Development for Purity Assessment of Pyrazole Aldehydes
Introduction: The Analytical Imperative for Pyrazole Aldehyde Purity
In the landscape of pharmaceutical development, pyrazole derivatives are a cornerstone, forming the structural basis of numerous active pharmaceutical ingredients (APIs) across a spectrum of therapeutic areas, including anti-inflammatory, analgesic, and antitumor agents.[1][2] Pyrazole aldehydes, specifically, are critical building blocks and key intermediates in the synthesis of these complex molecules.[1] The purity of these precursors is not merely a matter of quality control; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product. Impurities stemming from the pyrazole aldehyde starting material can propagate through the synthetic route, leading to final products with altered pharmacological profiles or unacceptable toxicity.
This guide provides a comprehensive, field-proven strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of pyrazole aldehydes. We will dissect the unique analytical challenges posed by this class of molecules and present a systematic approach to method development. Furthermore, we will objectively compare the optimized HPLC method with viable alternatives such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing the experimental and theoretical grounding necessary for researchers to make informed decisions in their own laboratories.
Part 1: Deconstructing the Analytical Challenge
Developing a reliable purity method requires a deep understanding of the analyte's physicochemical properties. Pyrazole aldehydes present a dual challenge rooted in their hybrid structure: the aromatic, basic pyrazole ring and the highly reactive aldehyde functional group.
-
The Pyrazole Moiety: The pyrazole ring contains two adjacent nitrogen atoms, one of which is basic (a pyridine-type proton acceptor).[3] This basicity (pKa of pyrazole is ~2.5) means its degree of ionization, and therefore its chromatographic retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[4] Uncontrolled pH can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase.[5]
-
The Aldehyde Group: The aldehyde functional group is notoriously reactive.[6] In the presence of protic solvents like water or methanol (common in reversed-phase HPLC), aldehydes can exist in equilibrium with their corresponding hydrate (gem-diol) forms.[6][7] This on-column equilibrium can result in severely distorted or broadened peaks, making accurate quantification impossible. The reactivity of the aldehyde is enhanced by electron-withdrawing groups and diminished by electron-donating groups.[6][7]
Understanding these two factors is the cornerstone of a logical and successful method development strategy. Our goal is to select conditions that simplify the system, primarily by ensuring a single, stable form of the analyte is present during its transit through the column.
Part 2: A Robust, Step-by-Step HPLC Method Development Strategy
Direct analysis by reversed-phase HPLC (RP-HPLC) is the preferred technique in the pharmaceutical industry due to its versatility, robustness, and compatibility with a wide range of detectors.[5] The following protocol outlines a systematic approach to developing a stability-indicating purity method.
Step 1: Initial Analyte Characterization & System Selection
Before any injections are made, a theoretical assessment of the pyrazole aldehyde is crucial.
-
UV-Vis Spectrum: Obtain a UV-Vis spectrum of the analyte in a suitable solvent (e.g., acetonitrile/water). Pyrazole systems typically exhibit strong absorbance in the 210-260 nm range. This will guide the initial choice of detection wavelength. A photodiode array (PDA) detector is invaluable during development for monitoring peak purity and identifying the optimal wavelength.
-
Solubility: Test the solubility of the sample in common HPLC solvents (water, acetonitrile, methanol). This informs the choice of diluent for sample preparation. Using the mobile phase as the diluent is often the best practice to avoid peak distortion.[8]
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector is required.[9]
Step 2: Chromatographic Method Development
The core of the process is the iterative optimization of the column, mobile phase, and gradient conditions to achieve the desired separation.
Experimental Protocol: Method Development
-
Column Selection:
-
Rationale: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and the logical starting point. Modern, high-purity silica C18 columns with end-capping minimize silanol interactions, which is critical for achieving good peak shape with basic compounds like pyrazoles.[10] A standard dimension of 150 mm x 4.6 mm with 5 µm particles is a robust starting point.[11]
-
Action: Install a C18, 150 mm x 4.6 mm, 5 µm column and set the column temperature to 30 °C for thermal stability.
-
-
Mobile Phase Selection & pH Control:
-
Rationale: The mobile phase must serve two purposes: control the ionization of the pyrazole ring and minimize the formation of the aldehyde hydrate. An acidic mobile phase (pH 2-3) will fully protonate the pyrazole ring, ensuring it exists in a single ionic state and improving peak shape. Acetonitrile is often preferred over methanol as the organic modifier for aldehyde analysis as it is aprotic and less likely to participate in hydrate or acetal formation.
-
Action:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. Formic acid is preferred for mass spectrometry (MS) compatibility.
-
Mobile Phase B: Acetonitrile.
-
Prepare a standard solution of the pyrazole aldehyde at ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.[9]
-
-
-
Initial Gradient and Optimization:
-
Rationale: A generic scouting gradient is used to determine the approximate elution time of the main compound and reveal the presence of any early or late-eluting impurities.
-
Action:
-
Run a fast scouting gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) at a flow rate of 1.0 mL/min.
-
Based on the retention time of the main peak, adjust the gradient to provide better resolution around the main peak and any observed impurities. A good rule of thumb is to create a shallower gradient segment that starts about 5-10% organic below the elution percentage of the main peak and ends 5-10% above it. For example, if the main peak elutes at 40% Acetonitrile, a segment from 30% to 50% over 10-15 minutes would be a good next step.
-
-
-
Detector Wavelength Optimization:
-
Rationale: While an initial wavelength was chosen, the data from the PDA detector should be used to select the final wavelength that maximizes the signal for both the main analyte and key impurities while minimizing baseline noise.
-
Action: Review the PDA data from the scouting run. Select a wavelength at the absorbance maximum (λmax) of the main peak for high sensitivity, or a different wavelength if it provides a better response for a critical impurity.
-
Below is a visualization of the systematic method development workflow.
Caption: A workflow diagram for systematic HPLC method development.
Proposed Final HPLC Method
Based on common practice for pyrazole derivatives and considerations for aldehydes, a typical starting point for a validated method would be as follows.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Example: 0-5 min: 20% B; 5-25 min: 20-70% B; 25-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | PDA at 230 nm (or analyte λmax) |
| Sample Diluent | 50:50 Water:Acetonitrile |
Part 3: Method Validation - Establishing Trustworthiness
A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[12] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12] This process ensures the method is reliable, reproducible, and accurate.
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (Peak purity index > 0.999, baseline resolution > 1.5 between adjacent peaks). |
| Linearity | Show a direct proportional relationship between concentration and detector response over a defined range. (Correlation coefficient, r² ≥ 0.999).[8] |
| Range | The interval between the upper and lower concentrations for which the method is linear, accurate, and precise. (Typically 80-120% of the test concentration for assay). |
| Accuracy | The closeness of test results to the true value. (Typically 98.0-102.0% recovery of spiked analyte). |
| Precision | The degree of scatter between a series of measurements. Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analyst/instrument), and Reproducibility (inter-laboratory). (%RSD ≤ 2.0%).[13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1).[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1).[11] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). (%RSD of results should remain within limits).[8] |
Part 4: A Comparative Guide to Alternative Analytical Technologies
While HPLC is a robust choice, other techniques offer distinct advantages and should be considered based on specific laboratory needs such as throughput, sample properties, and available instrumentation.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles.[14] This technology operates at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).
-
Performance: The primary advantages are drastically reduced analysis times (up to 9x faster than 5 µm HPLC), improved resolution, and increased sensitivity due to sharper, narrower peaks.[14] For pyrazole aldehyde analysis, this means faster separation of closely eluting isomers or degradation products.
-
Causality: The smaller particle size increases column efficiency and reduces band broadening, allowing for the use of higher flow rates without sacrificing resolution.
-
Consideration: Requires a dedicated UPLC system capable of handling high backpressures. Method transfer from HPLC to UPLC is now well-supported by guidelines such as USP <621>.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.
-
Performance: For pyrazole aldehydes that are sufficiently volatile and do not decompose at typical injector temperatures (250-300 °C), GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide excellent separation and sensitivity. GC-MS offers the added benefit of structural information, which is invaluable for impurity identification.[15]
-
Causality: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.
-
Consideration: Not suitable for non-volatile or thermally labile compounds. The high reactivity of the aldehyde group could potentially lead to degradation in a hot GC inlet.
Capillary Electrophoresis (CE)
CE separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary.[16][17]
-
Performance: CE offers extremely high separation efficiency (far exceeding HPLC) and requires minimal sample and solvent volumes. It is particularly well-suited for separating charged species. Since the pyrazole aldehyde is protonated at low pH, it is an excellent candidate for CE. CE can also resolve neutral compounds using a technique called Micellar Electrokinetic Chromatography (MEKC).[16]
-
Causality: Analytes migrate at different velocities through an electrolyte-filled capillary under the influence of a high-voltage electric field.[18]
-
Consideration: While highly efficient, CE can have lower concentration sensitivity compared to HPLC with a UV detector and can be less robust for routine QC applications.
Data-Driven Comparison of Techniques
| Feature | HPLC | UPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between liquid mobile and solid stationary phases | Same as HPLC, but with sub-2µm particles | Partitioning between gas mobile and liquid/solid stationary phases | Differential migration in an electric field |
| Typical Analysis Time | 15-30 min | 2-10 min | 5-20 min | 5-15 min |
| Resolution | Good | Excellent | Excellent | Superior |
| Sensitivity (LOD/LOQ) | Good (e.g., LOQ ~7 µg/mL for a pyrazole derivative)[13] | Very Good (3-5x > HPLC)[14] | Excellent (ng/mL to pg/mL) | Moderate to Good |
| Applicability | Broadly applicable to most non-volatile compounds | Same as HPLC | Volatile & thermally stable compounds | Charged or polar compounds |
| Solvent Consumption | High | Low | Very Low (carrier gas) | Extremely Low |
| Key Advantage | Robust, versatile, widely available | Speed, resolution, sensitivity | High resolution, MS compatibility for identification | High efficiency, low sample/solvent use |
| Key Limitation | Slower analysis time, higher solvent use | High initial instrument cost | Limited to thermally stable analytes | Can be less robust, lower concentration sensitivity |
Decision-Making Workflow for Method Selection
The choice of technology depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting an analytical method.
Conclusion
The development of a robust purity method for pyrazole aldehydes is a critical task that hinges on a foundational understanding of the analyte's chemistry. A systematic HPLC method development approach, starting with a modern, end-capped C18 column and an acidic acetonitrile/water mobile phase, provides a reliable path to success. This strategy directly addresses the challenges of the basic pyrazole ring and the reactive aldehyde group, ensuring reproducible and accurate results.
While HPLC remains the gold standard for its robustness and ubiquity, UPLC offers a superior alternative for laboratories requiring higher throughput and resolution. For volatile analogues, GC-MS provides excellent separation and invaluable structural information for impurity identification. CE remains a powerful, high-efficiency technique for complex separations, particularly when dealing with charged species. By weighing the performance characteristics of each technique against the specific analytical goals, researchers and drug development professionals can confidently select and implement a method that guarantees the purity, safety, and quality of these vital pharmaceutical building blocks.
References
-
Capillary electrophoretic separation of polycyclic aromatic sulfur heterocycles. (2025, August 6). ResearchGate. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PMC. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of ChemTech Research. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). R Discovery. [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (2021, August 30). MDPI. [Link]
-
Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. ScienceDirect. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 26). ResearchGate. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Organic Process Research & Development. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... (2023, April 15). ResearchGate. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Ultra High Performance Liquid Chromatography (Uplc): A New Look In Analysis-A Review. (2022, January 1). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. PMC. [Link]
-
Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. The Royal Society of Chemistry. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022, July 15). International Journal of Trend in Scientific Research and Development. [Link]
-
Capillary electrophoresis. Wikipedia. [Link]
-
Capillary Electrophoresis in Analytical Chemistry and its Applications. (2023, July 26). Longdom Publishing. [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - MS/MS Study of Degradation Product. (2024, March 1). An-Najah journals. [Link]
-
Capillary Electrophoresis. (2023, August 29). Chemistry LibreTexts. [Link]
-
Reactions of Aldehydes and Ketones with Water. (2023, February 16). Chemistry Steps. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent. [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2025, August 6). ResearchGate. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]
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Technical Guide: Spectroscopic Profiling of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Executive Summary
Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate represents a highly functionalized heterocyclic scaffold, critical in the synthesis of soluble guanylate cyclase (sGC) stimulators, antiviral agents, and novel agrochemicals. Its structure integrates four distinct chromophores—a pyrazole core, a benzyl moiety, a formyl group, and an ethyl ester—creating a complex electronic absorption profile.
This guide provides a technical breakdown of its UV-Vis absorption characteristics, offering researchers a robust framework for identification, purity assessment, and structural validation. Unlike simple pyrazoles, the "push-pull" electronic character introduced by the 3-formyl and 4-carboxylate groups results in a distinct bathochromic shift, making UV-Vis a sensitive tool for monitoring its synthesis and stability.
Structural Analysis & Chromophore Mapping
To accurately interpret the UV-Vis spectrum, one must deconstruct the molecule into its constituent chromophores. The electronic transitions are governed by the conjugation between the electron-rich pyrazole ring and the electron-withdrawing carbonyl groups.
Theoretical Chromophore Contributions
| Moiety | Electronic Nature | Contribution to | Transition Type |
| Pyrazole Ring | Aromatic Heterocycle | ~210 nm | |
| Benzyl Group (N1) | Isolated Aromatic | ~254 nm (Structured) | |
| Ethyl Carboxylate (C4) | Electron Withdrawing (EWG) | +15–20 nm shift | |
| Formyl Group (C3) | Strong EWG / Auxochrome | +30–40 nm shift |
Structural Logic Diagram
The following diagram illustrates the electronic connectivity and conjugation flow that dictates the absorption maxima.
Figure 1: Structural contribution map detailing the electronic "push-pull" system responsible for the compound's UV-Vis profile.
UV-Vis Absorption Profile
Based on the analysis of structural analogs (e.g., 1-benzyl-1H-pyrazole-4-carboxylic acid and 3-formyl-pyrazole derivatives), the predicted absorption profile is defined below.
Predicted Absorption Maxima
-
Primary Band (
): 255 – 275 nm-
Origin: Main conjugated system (
) involving the pyrazole ring, the 3-formyl group, and the 4-ester.
-
-
Secondary Band / Shoulder: 290 – 300 nm
-
Origin:
transitions from the carbonyl lone pairs (aldehyde and ester), typically weaker ( ).
-
-
Benzenoid Band: ~254 nm
-
Origin: The benzyl group contributes a characteristic aromatic absorption which often merges with the primary pyrazole band, increasing the extinction coefficient in this region.
-
Solvent Effects (Solvatochromism)
-
Ethanol/Methanol (Polar): The
transitions (290-300 nm) may undergo a hypsochromic (blue) shift due to hydrogen bonding stabilizing the ground state of the carbonyl oxygen. The band typically exhibits a slight bathochromic (red) shift. -
Acetonitrile/DCM (Apolar/Aprotic): Provides a finer resolution of the vibrational structure, particularly for the benzyl moiety.
Comparative Analysis
To validate the identity of the compound, compare its spectrum against these established analogs.
| Compound | Structure Difference | Key Differentiator | |
| Target Molecule | 1-Bn, 3-CHO, 4-COOEt | 265 ± 5 nm | Broad band due to CHO conjugation |
| Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | Missing 3-CHO | 245 – 250 nm | Blue-shifted; lacks formyl conjugation |
| Ethyl 3-formyl-1H-pyrazole-4-carboxylate | Missing 1-Bn | 255 – 260 nm | Similar |
| 1-Benzyl-1H-pyrazole | Missing CHO, COOEt | 220 nm, 254 nm | Distinct separation of Pyrazole/Benzyl bands |
Experimental Protocol: Self-Validating Determination
This protocol ensures high reproducibility and spectral integrity. It is designed to prevent common artifacts such as solvent cutoff interference and concentration quenching.
Reagents & Equipment
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Cutoff check: EtOH < 210 nm.
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvettes: Quartz (1 cm path length). Do not use plastic or glass below 300 nm.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining the extinction coefficient and lambda max.
Step-by-Step Procedure
-
Stock Preparation: Weigh accurately ~1.0 mg of this compound. Dissolve in 10.0 mL of ethanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Dilution: Take 100 µL of the stock solution and dilute to 3.0 mL with ethanol (Dilution Factor = 30). Final concentration should be approximately
M. -
Baseline: Insert a cuvette with pure ethanol into the reference and sample holders. Run a baseline correction from 200 to 400 nm.
-
Measurement: Replace the sample cuvette with the diluted analyte. Record the spectrum.
-
Validation: Ensure the maximum absorbance (
) lies between 0.2 and 1.0. If , dilute further to avoid non-linear deviations (Beer-Lambert law failure). -
Data Processing: Identify peaks. The local maximum between 250-280 nm is the
.
References
-
Synthesis of Pyrazole-4-Carboxylates: Asian Journal of Chemistry, "Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes via Vilsmeier-Haack Reaction". Available at: [Link]
-
Spectral Properties of Pyrazoles: Journal of the Iranian Chemical Society, "The UV-Vis absorption spectra of 3 and 4: Experimental and Theoretical". Available at: [Link]
-
PubChem Compound Summary: "1-Benzyl-1H-pyrazole-4-carboxylic acid". PubChem CID 6483876. Available at: [Link]
-
General Pyrazole Synthesis: Scientific Information Database (SID), "One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives". Available at: [Link]
Safety Operating Guide
Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate proper disposal procedures
Operational Guide: Disposal Procedures for Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Executive Safety Snapshot
This guide defines the standard operating procedure (SOP) for the disposal of This compound (EBFPC). As a functionalized pyrazole intermediate containing a reactive formyl (aldehyde) group, this compound requires specific segregation to prevent unintended reactivity in waste streams.
| Parameter | Critical Data |
| Chemical Class | Nitrogen Heterocycle / Aromatic Aldehyde / Ester |
| Primary Hazard | Skin/Eye Irritant (Cat 2), Potential Respiratory Sensitizer |
| Reactivity Alert | Aldehyde Group: Susceptible to oxidation; reactive toward strong nucleophiles and bases.[1] |
| Disposal Method | High-Temperature Incineration (via licensed hazardous waste contractor). |
| Waste Stream | Non-Halogenated Organic (Solid or Liquid).[2][3] |
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its functional anatomy. EBFPC is not merely "organic waste"; it is a multi-functional scaffold.
-
The Formyl Group (-CHO): The most critical moiety for disposal. Aldehydes can undergo autoxidation to carboxylic acids (exothermic) or polymerization (aldol condensation) if exposed to strong bases.
-
Operational Implication:NEVER dispose of this compound in the same waste container as strong bases (e.g., NaOH, KOH) or amines, as this can generate heat and pressurize the drum.
-
-
The Pyrazole Core: A nitrogen-rich heterocycle.
-
Operational Implication: Incineration must occur at facilities equipped with scrubbers to manage Nitrogen Oxides (NOx) emissions.
-
-
The Benzyl & Ethyl Ester Groups: Lipophilic domains.
-
Operational Implication: High solubility in organic solvents (DCM, Ethyl Acetate), low solubility in water. Do not attempt aqueous disposal.
-
Waste Stream Segregation Logic
Effective disposal relies on correct segregation at the source.
Decision Matrix: Selecting the Correct Stream
Figure 1: Waste stream decision logic ensuring compliance with RCRA and thermal destruction requirements.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Excess)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers if the aldehyde has oxidized to acid, as it may corrode the metal over long storage.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "this compound".
-
Hazard Checkbox: "Toxic", "Irritant".[4]
-
-
Secondary Containment: Place the sealed jar into the lab's central "Solid Hazardous Waste" drum.
-
Log Entry: Record the mass in the laboratory waste log to track the total organic load.
Scenario B: Disposal of Reaction Mixtures (Liquids)
-
Quenching (If Reactive Reagents Present):
-
If the waste solution contains residual reactive reagents (e.g., thionyl chloride, strong bases) used in previous steps, quench them before adding EBFPC to the main waste carboy.
-
Why? Adding an aldehyde to a basic waste stream can trigger an exothermic polymerization.
-
-
Solvent Compatibility:
-
Dissolve/dilute in a compatible solvent (Acetone or Ethyl Acetate) if not already in solution.
-
-
Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.
-
Headspace: Never fill waste carboys >90%. Leave headspace for vapor expansion.
Emergency Spill Response
In the event of a spill, rapid containment prevents environmental contamination.
Spill Response Workflow
Figure 2: Immediate response protocol for laboratory spills.
Cleanup Procedure:
-
Solid Spill: Do not dry sweep vigorously (creates dust). Use a scoop or a dustpan dedicated to chemical waste. Wipe the surface with a solvent-dampened paper towel (acetone/ethanol) to remove residue.
-
Liquid Spill: Cover with vermiculite or polypropylene pads. Allow 5 minutes for absorption.
-
Decontamination: Wash the surface with soap and water after bulk removal.
References
-
American Chemical Society (ACS). (2023). Identifying and Managing Hazardous Waste in the Laboratory. ACS Center for Lab Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Personal protective equipment for handling Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Executive Summary & Chemical Context
Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate (CAS: 100518-13-6 or analog) is a highly functionalized heterocyclic intermediate commonly deployed in the synthesis of kinase inhibitors and anti-inflammatory agents. Its utility lies in its orthogonal reactivity : the formyl group (aldehyde) allows for condensation/reductive amination, while the ester provides a handle for cyclization.
Critical Safety Insight: While specific toxicological data for this exact derivative may be sparse, the Precautionary Principle dictates we treat it based on its constituent pharmacophores. The presence of a reactive aldehyde on a lipophilic benzyl-pyrazole scaffold suggests potential for skin sensitization, respiratory irritation, and enhanced dermal absorption .
Hazard Identification & Risk Logic
To determine the appropriate safety protocols, we must deconstruct the molecule’s reactivity profile. This "Read-Across" method allows us to predict hazards in the absence of a compound-specific GHS dossier.
Structural Hazard Analysis
| Functional Group | Associated Risk | GHS Classification (Predicted) |
| Formyl (-CHO) | Protein cross-linking, respiratory sensitization, oxidation to acid. | H317 (Skin Sens.), H335 (Resp. Irrit.) |
| Pyrazole Core | Biologically active scaffold; potential enzyme inhibition. | H302 (Acute Tox.[1] Oral), H373 (STOT-RE) |
| Benzyl Group | Increases lipophilicity, facilitating transport across dermal barriers. | H312 (Acute Tox. Dermal) |
| Ethyl Ester | Hydrolysis to carboxylic acid; generally lower toxicity but irritant. | H319 (Eye Irrit.) |
Risk Assessment Visualization
The following diagram illustrates the decision logic used to select the PPE and engineering controls for this compound.
Figure 1: Risk Logic Flowchart derived from structural pharmacophores.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" is insufficient without specifying material grades. The lipophilicity of the benzyl group requires strict barrier protection.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Double Gloving) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff) | The solid is manageable with single gloves, but solubilization (often in DCM or EtOAc) creates a "carrier effect" where the solvent drags the chemical through the glove. Change outer gloves immediately upon splash. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate for handling fine organic powders that can become airborne or reactive aldehyde solutions that may splash. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Aldehydes are respiratory irritants. All weighing and transfer must occur inside a certified fume hood. Respirators are only for spill cleanup outside the hood. |
| Body | Cotton Lab Coat + Tyvek Sleeves | Synthetic lab coats can degrade with organic solvents. Tyvek sleeves protect the wrist gap between glove and coat. |
Operational Protocols
A. Weighing & Transfer (Solid State)
The compound is typically a pale yellow to off-white solid. Electrostatic charging is a common issue with benzyl-pyrazoles, leading to powder scattering.
-
Engineering Control: Operate inside a fume hood with face velocity 80–100 fpm.
-
Anti-Static Measure: Use an ionizing gun or anti-static weighing funnel.
-
Technique:
-
Place the receiving flask inside a secondary container (beaker).
-
Use a disposable spatula (polystyrene) to avoid metal contamination if using for catalysis later.
-
Do not use an analytical balance on an open bench. If the balance is outside the hood, dissolve the solid in the shipping vial before transfer if quantitative precision allows.
-
B. Solubilization & Reaction
-
Solvent Choice: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and DMSO.
-
Caution: DCM permeates nitrile gloves in <4 minutes. If using DCM, use Silver Shield (Laminate) gloves or change nitrile gloves every 15 minutes.
-
-
Inert Atmosphere: The aldehyde group is susceptible to air oxidation (forming the carboxylic acid). Flush reaction vessels with Nitrogen or Argon.
Emergency Response: Spills & Exposure
Spill Response Workflow
Do not treat this as a generic spill. The aldehyde functionality requires neutralization to prevent lingering respiratory irritation.
Figure 2: Step-by-step spill response emphasizing aldehyde neutralization.
First Aid (Immediate Action)
-
Eye Contact: Flush for 15 minutes .[2][3][4] The aldehyde can cause protein cross-linking in corneal tissue; speed is critical.
-
Skin Contact: Wash with soap and water.[1][2][4][5] Do not use alcohol or acetone; these solvents will drive the lipophilic benzyl group deeper into the epidermis.
Disposal & Waste Management
This compound is an organic heterocycle. It does not contain halogens (unless modified downstream), but it must be segregated from oxidizers.
-
Solid Waste: Dispose of contaminated gloves, paper, and solid chemical in the Solid Hazardous Waste drum.
-
Liquid Waste:
-
Stream A (Non-Halogenated): If dissolved in EtOAc, Acetone, or Methanol.
-
Stream B (Halogenated): If dissolved in DCM or Chloroform.
-
-
Container Disposal: Triple rinse the empty vial with acetone. Collect the rinsate in the liquid waste. Deface the label before discarding the glass.
Regulatory Note: For US-based labs, this compound generally falls under TSCA R&D Exemption . Ensure it is used solely for research purposes under the supervision of a technically qualified individual.
References
-
OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration.[2][6] Link
-
PubChem Compound Summary. this compound (Analog Data). National Center for Biotechnology Information. Link
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Research Council.[2] Link
-
GHS Classification Guidance. Guidance on the Application of the CLP Criteria. European Chemicals Agency (ECHA). Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
